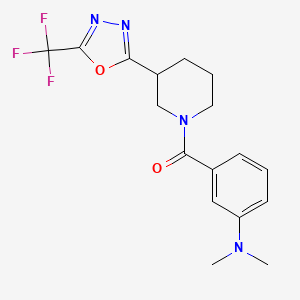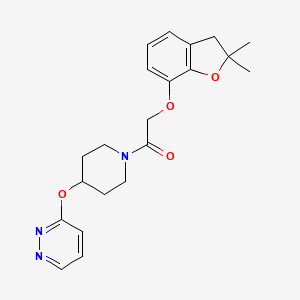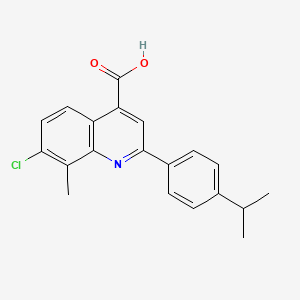
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H18ClNO2 . It has a molecular weight of 339.82 . This compound is used in proteomics research .
Physical and Chemical Properties The InChI code for this compound is 1S/C20H18ClNO2/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) .
Applications De Recherche Scientifique
Antimicrobial and Antiviral Applications
Chloroquine-containing compounds , structurally related to quinoline derivatives, have been extensively studied for their antimicrobial and antiviral effects. Research highlights the potential of chloroquine (CQ) and its derivatives in managing various infectious and non-infectious diseases due to their biochemical properties. Efforts to repurpose CQ in cancer therapy and as a synergistic partner in combination chemotherapy have been noted, indicating a broad therapeutic potential beyond its traditional antimalarial use (Njaria et al., 2015).
Antioxidant Activity
Chlorogenic acid (CGA) , another phenolic compound, demonstrates significant antioxidant activity, contributing to its potential as a natural safeguard food additive. Its broad biological and pharmacological effects, such as hepatoprotective, cardioprotective, and neuroprotective roles, underscore the versatility of phenolic acids in scientific research (Naveed et al., 2018).
Neuroprotective and CNS Stimulating Properties
Isoquinoline derivatives, which share a structural motif with quinolines, have been identified for their significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. These compounds, due to their interaction with the central nervous system, offer a pathway to developing novel pharmacotherapeutic agents (Danao et al., 2021).
Environmental and Wastewater Treatment
Phenoxy herbicides, including compounds structurally related to quinoline derivatives, have been the focus of studies regarding their sorption to soil and the environmental implications of their use. The interaction with soil components highlights the significance of understanding compound behavior in environmental matrices for better management and remediation strategies (Werner et al., 2012).
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEGTZURSWWXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)
![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)
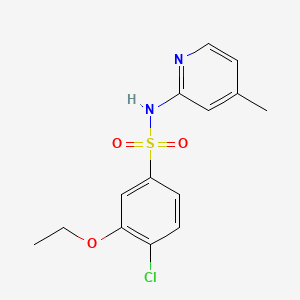
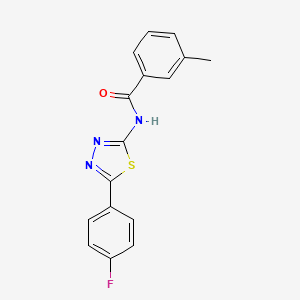
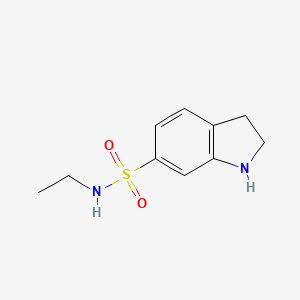
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)
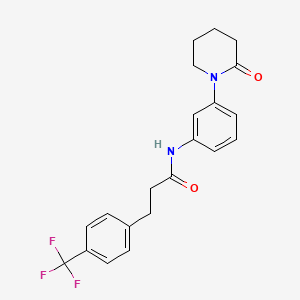

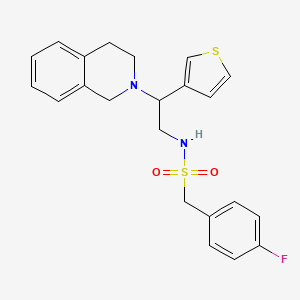
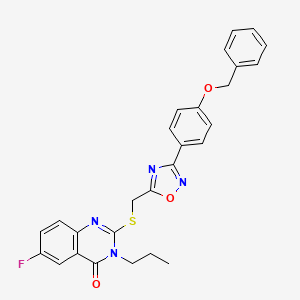
![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)
![2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2398397.png)
